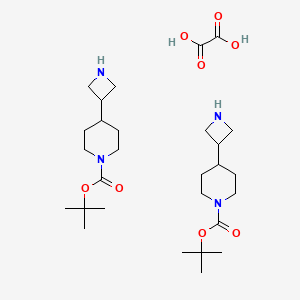
tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid: is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidinyl group, and a piperidine ring. The presence of oxalic acid further enhances its chemical properties, making it a versatile compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate with oxalic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
- tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid is unique due to its combination of the azetidinyl and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
生物活性
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate; oxalic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- CAS Number : 1314703-47-3
- Purity : ±97% .
The biological activity of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The azetidine ring structure may contribute to its ability to modulate receptor activity, particularly in the central nervous system.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting the synthesis or degradation of neurotransmitters.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical studies, indicating its potential as an analgesic agent.
Table 1 summarizes the biological activities reported for tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate.
Case Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated that the compound may enhance serotonergic activity, which is crucial for mood regulation .
Case Study 2: Analgesic Properties
In another investigation, the analgesic effects were assessed using the hot plate test. Animals treated with the compound exhibited a higher latency to respond to thermal stimuli compared to controls, suggesting effective analgesic properties . This study highlights the potential for developing new pain management therapies based on this compound.
特性
分子式 |
C28H50N4O8 |
|---|---|
分子量 |
570.7 g/mol |
IUPAC名 |
tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11;3-1(4)2(5)6/h2*10-11,14H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
InChIキー |
VKYZBZZAQLERBR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2.CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















